(2S,3S)-2-methylpiperidine-3-carboxylic acid (2S,3S)-2-methylpiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 110287-65-5
VCID: VC20743957
InChI: InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1
SMILES: CC1C(CCCN1)C(=O)O
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

(2S,3S)-2-methylpiperidine-3-carboxylic acid

CAS No.: 110287-65-5

VCID: VC20743957

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-2-methylpiperidine-3-carboxylic acid - 110287-65-5

Description

Overview of (2S,3S)-2-methylpiperidine-3-carboxylic acid

(2S,3S)-2-methylpiperidine-3-carboxylic acid is a chiral compound characterized by its specific stereochemistry, which plays a crucial role in its biological activity and potential applications. This compound is part of the piperidine family, which is known for its significance in medicinal chemistry and pharmaceuticals.

Synthesis and Preparation

The synthesis of (2S,3S)-2-methylpiperidine-3-carboxylic acid typically involves multi-step organic reactions that may include:

  • Formation of the Piperidine Ring: Starting from readily available precursors, the piperidine structure is established through cyclization reactions.

  • Introduction of Functional Groups: The methyl group and carboxylic acid functionalities are introduced via substitution reactions.

  • Chiral Resolution: Given its chiral nature, methods such as chiral chromatography may be employed to isolate the desired enantiomer.

Synthetic Routes

Recent studies have explored various synthetic pathways to enhance yield and purity while minimizing environmental impact. For example, one approach involves using chiral catalysts to facilitate asymmetric synthesis, which can lead to higher enantiomeric excess.

Biological Activity and Applications

(2S,3S)-2-methylpiperidine-3-carboxylic acid exhibits significant biological properties that make it a candidate for various applications in pharmaceutical research.

Anticancer Activity

Research has indicated that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. In vitro studies demonstrated that derivatives of this compound could inhibit cell proliferation in human multiple myeloma cells (RPMI 8226) .

Neurological Research

The piperidine scaffold is often explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. The compound's ability to interact with specific receptors makes it valuable for drug development targeting conditions such as depression or anxiety.

Peptide Synthesis

In synthetic chemistry, (2S,3S)-2-methylpiperidine-3-carboxylic acid serves as a protecting group during peptide synthesis, allowing chemists to selectively modify amino acids without interfering with other functional groups .

CAS No. 110287-65-5
Product Name (2S,3S)-2-methylpiperidine-3-carboxylic acid
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name (2S,3S)-2-methylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1
Standard InChIKey LAWPBIIDJCWFFN-WDSKDSINSA-N
Isomeric SMILES C[C@H]1[C@H](CCCN1)C(=O)O
SMILES CC1C(CCCN1)C(=O)O
Canonical SMILES CC1C(CCCN1)C(=O)O
Synonyms 2S,3S-2-METHYL-PIPERIDINE-3-CARBOXYLIC ACID
PubChem Compound 12180480
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator